3-Ethyl-2,2-dimethyloxirane

Description

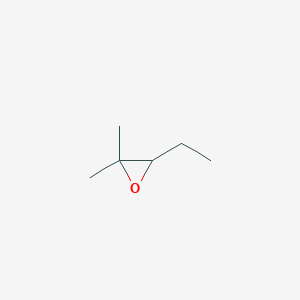

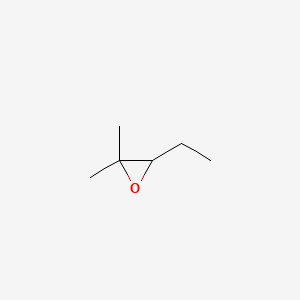

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-ethyl-2,2-dimethyloxirane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O/c1-4-5-6(2,3)7-5/h5H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZVWXRGXOYUQEJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1C(O1)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30922887 | |

| Record name | 3-Ethyl-2,2-dimethyloxirane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30922887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

100.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1192-22-9 | |

| Record name | 3-Ethyl-2,2-dimethyloxirane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1192-22-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3-Epoxy-2-methylpentane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001192229 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Ethyl-2,2-dimethyloxirane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30922887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 3-Ethyl-2,2-dimethyloxirane

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and potential applications of 3-Ethyl-2,2-dimethyloxirane (CAS No. 1192-22-9). This trisubstituted epoxide is a valuable building block in organic synthesis, offering a unique combination of steric and electronic properties. Its strained three-membered ring dictates its reactivity, primarily characterized by regioselective ring-opening reactions. This document details its physicochemical properties, provides insights into its synthesis and spectral characterization, and explores its utility as a synthetic intermediate, particularly in the context of medicinal chemistry and drug development.

Chemical and Physical Properties

This compound, also known as 2,3-epoxy-2-methylpentane, is a cyclic ether with a molecular formula of C₆H₁₂O.[1] Its key physical and chemical properties are summarized in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₆H₁₂O | [1] |

| Molecular Weight | 100.16 g/mol | [1] |

| CAS Number | 1192-22-9 | [1] |

| IUPAC Name | This compound | [2] |

| Synonyms | 2,3-Epoxy-2-methylpentane, 2-Methyl-2-pentene (B165383) oxide | [1][2] |

| Appearance | Colorless liquid (presumed) | |

| Boiling Point | 97.2-97.8 °C at 768 Torr | [3] |

| Density | 0.828 g/cm³ at 20 °C | [3] |

| Refractive Index | 1.480 (estimate) | [3] |

| Flash Point | 4.3 °C | [4] |

Synthesis

The primary route for the synthesis of this compound is the epoxidation of the corresponding alkene, 2-methyl-2-pentene.[1] This reaction is typically achieved using a peroxy acid, with meta-chloroperoxybenzoic acid (m-CPBA) being a common laboratory reagent.[1]

Experimental Protocol: Epoxidation of 2-methyl-2-pentene

While a specific detailed protocol for this compound was not found in the immediate search, a general procedure for the epoxidation of a trisubstituted alkene with m-CPBA is as follows. This should be adapted and optimized for the specific substrate.

Materials:

-

2-methyl-2-pentene

-

meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity)

-

Dichloromethane (B109758) (CH₂Cl₂)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Saturated aqueous sodium chloride (NaCl) solution (brine)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask, dissolve 2-methyl-2-pentene (1.0 equivalent) in dichloromethane.

-

Cool the solution to 0 °C in an ice bath.

-

To the stirred solution, add m-CPBA (1.1 to 1.5 equivalents) portion-wise over a period of 15-30 minutes, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting alkene.

-

Upon completion, dilute the reaction mixture with dichloromethane and transfer it to a separatory funnel.

-

Wash the organic layer sequentially with a saturated aqueous solution of NaHCO₃ (to quench the excess peroxy acid and remove m-chlorobenzoic acid), water, and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by fractional distillation under reduced pressure to yield pure this compound.

Reactivity and Reaction Mechanisms

The significant ring strain of the oxirane ring (approximately 114–175 kJ/mol in analogous epoxides) is the primary driving force for the reactivity of this compound.[1] It readily undergoes nucleophilic ring-opening reactions under both acidic and basic conditions, with the regioselectivity being dependent on the reaction conditions.[4]

Acid-Catalyzed Ring-Opening

Under acidic conditions, the epoxide oxygen is first protonated to form a more reactive oxonium ion. The nucleophile then attacks the more substituted carbon atom (C2), which can better stabilize the partial positive charge that develops in the transition state. This pathway has significant Sₙ1 character.

Caption: Acid-Catalyzed Ring-Opening of this compound.

Base-Catalyzed Ring-Opening

In the presence of a strong nucleophile under basic or neutral conditions, the reaction proceeds via an Sₙ2 mechanism. The nucleophile attacks the less sterically hindered carbon atom (C3), leading to inversion of stereochemistry if the carbon is chiral.[5]

References

- 1. Buy this compound | 1192-22-9 [smolecule.com]

- 2. This compound | C6H12O | CID 14499 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. echemi.com [echemi.com]

- 4. Epoxide synthesis by epoxidation [organic-chemistry.org]

- 5. (2R,3R)-2-ethyl-2,3-dimethyloxirane | C6H12O | CID 91567965 - PubChem [pubchem.ncbi.nlm.nih.gov]

Synthesis of 3-Ethyl-2,2-dimethyloxirane from 2-methyl-2-pentene: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 3-Ethyl-2,2-dimethyloxirane, a valuable epoxide intermediate in organic synthesis, from the starting material 2-methyl-2-pentene (B165383). This document details the core chemical transformation, experimental methodologies, and quantitative data to support research and development in the chemical and pharmaceutical industries.

Introduction

This compound, also known as 2,3-Epoxy-2-methylpentane, is a versatile chemical intermediate.[1] Its strained three-membered ether ring makes it susceptible to ring-opening reactions with a variety of nucleophiles, providing a powerful tool for the introduction of diverse functional groups and the construction of complex molecular architectures. The synthesis of this epoxide is primarily achieved through the epoxidation of its corresponding alkene, 2-methyl-2-pentene. This guide focuses on the most common and efficient method for this transformation: the use of peroxy acids, particularly meta-chloroperoxybenzoic acid (m-CPBA).

Core Synthesis Pathway: Epoxidation of 2-methyl-2-pentene

The fundamental reaction for the synthesis of this compound is the epoxidation of the carbon-carbon double bond in 2-methyl-2-pentene. This reaction involves the transfer of an oxygen atom from an oxidizing agent to the alkene, forming the characteristic oxirane ring.

Reaction Mechanism

The epoxidation of alkenes with peroxy acids, such as m-CPBA, proceeds through a concerted mechanism.[2][3] This means that all bond-forming and bond-breaking steps occur simultaneously in a single transition state. The key steps of the mechanism are as follows:

-

The alkene's electron-rich π-bond acts as a nucleophile, attacking the electrophilic oxygen of the peroxy acid.

-

Simultaneously, the oxygen of the peroxy acid forms a bond with both carbons of the double bond.

-

The weak O-O bond of the peroxy acid cleaves.

-

The proton from the hydroxyl group of the peroxy acid is transferred to the carbonyl oxygen of the peroxy acid.

This concerted process results in the syn-addition of the oxygen atom to the double bond, meaning that the stereochemistry of the starting alkene is retained in the epoxide product. For 2-methyl-2-pentene, which is a prochiral molecule, this reaction results in a racemic mixture of the two possible enantiomers of this compound.

Caption: Reaction mechanism for the epoxidation of 2-methyl-2-pentene with m-CPBA.

Experimental Protocols

Materials and Reagents

-

2-methyl-2-pentene

-

meta-Chloroperoxybenzoic acid (m-CPBA, technical grade, ~77%)

-

Dichloromethane (B109758) (CH₂Cl₂, anhydrous)

-

Saturated aqueous sodium bicarbonate solution (NaHCO₃)

-

Saturated aqueous sodium sulfite (B76179) solution (Na₂SO₃)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

Reaction Procedure

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and an addition funnel, dissolve 2-methyl-2-pentene in anhydrous dichloromethane. Cool the solution to 0 °C using an ice-water bath.

-

Addition of m-CPBA: Dissolve m-CPBA in dichloromethane and add it dropwise to the stirred solution of the alkene over a period of 30-60 minutes, maintaining the temperature at 0 °C.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting alkene is consumed.

-

Work-up:

-

Quench the reaction by adding a saturated aqueous solution of sodium sulfite to reduce any excess peroxy acid.

-

Separate the organic layer.

-

Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate (to remove the m-chlorobenzoic acid byproduct) and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

-

Purification:

-

Filter off the drying agent.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by fractional distillation under reduced pressure to yield pure this compound.

-

Caption: General experimental workflow for the synthesis of this compound.

Data Presentation

The following tables summarize the key quantitative data associated with the reactants, products, and general reaction conditions for the synthesis of this compound.

Table 1: Physicochemical Properties of Reactant and Product

| Compound | IUPAC Name | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/cm³) |

| Reactant | 2-methyl-2-pentene | C₆H₁₂ | 84.16 | 67.3 | 0.687 |

| Product | This compound | C₆H₁₂O | 100.16 | 97.2 - 97.8 | 0.828 |

Table 2: Typical Reaction Parameters for Alkene Epoxidation with m-CPBA

| Parameter | Value/Condition | Rationale |

| Stoichiometry (Alkene:m-CPBA) | 1 : 1.1 - 1.5 | A slight excess of the oxidizing agent ensures complete conversion of the alkene. |

| Solvent | Dichloromethane, Chloroform, Ether | Aprotic, non-aqueous solvents are used to prevent the acid-catalyzed ring-opening of the epoxide product.[4] |

| Temperature | 0 °C to Room Temperature | The reaction is typically carried out at low temperatures to control the exothermic reaction and minimize side reactions. |

| Reaction Time | 1 - 24 hours | Reaction time is dependent on the reactivity of the alkene and the reaction temperature. |

| Typical Yield | 70 - 85% | Epoxidation of alkenes with peroxy acids generally provides good to excellent yields.[1] |

Conclusion

The synthesis of this compound from 2-methyl-2-pentene via epoxidation with m-CPBA is a robust and efficient method for producing this valuable synthetic intermediate. The reaction proceeds through a well-understood concerted mechanism, offering high yields under relatively mild conditions. The detailed experimental workflow and compiled data in this guide provide a solid foundation for researchers and professionals in the field of organic synthesis and drug development to successfully prepare and utilize this compound in their applications. Further optimization of reaction parameters may be necessary to achieve desired purity and yield on a larger scale.

References

3-Ethyl-2,2-dimethyloxirane IUPAC name and structure

An In-depth Technical Guide to 3-Ethyl-2,2-dimethyloxirane

This guide provides a comprehensive overview of this compound, a key epoxide intermediate in organic synthesis. It is intended for researchers, scientists, and professionals in drug development and materials science, offering detailed information on its nomenclature, structure, properties, synthesis, and reactivity.

IUPAC Nomenclature and Chemical Structure

The nomenclature for epoxides can follow several conventions. The most common methods include naming the compound as a substituted oxirane, as an epoxy-substituted alkane, or as an alkene oxide.

-

IUPAC Name: The officially accepted IUPAC name is This compound .[1]

-

Other Names: This compound is also known by several synonyms, including 2,3-epoxy-2-methylpentane, 2-methyl-2-pentene (B165383) oxide, and 2,2-dimethyl-3-ethyloxirane.[2][3]

The structure features a three-membered heterocyclic ring containing one oxygen and two carbon atoms, known as an oxirane or epoxide ring. This ring is substituted with two methyl groups at position C2 and an ethyl group at position C3. The significant deviation of the bond angles from the ideal 109.5° for sp³-hybridized atoms (approximately 60° within the ring) results in considerable ring strain, which is the primary driver for its high reactivity.[2]

Caption: Chemical structure of this compound.

Physicochemical and Spectroscopic Data

The following tables summarize key identifiers and properties for this compound.

Table 1: Chemical Identifiers

| Identifier | Value | Reference |

| CAS Number | 1192-22-9 | [1][2][3] |

| Molecular Formula | C₆H₁₂O | [1][2] |

| Molecular Weight | 100.16 g/mol | [1][2][4] |

| Canonical SMILES | CCC1C(O1)(C)C | [1][2] |

| InChI | InChI=1S/C6H12O/c1-4-5-6(2,3)7-5/h5H,4H2,1-3H3 | [1][2][3] |

| InChIKey | OZVWXRGXOYUQEJ-UHFFFAOYSA-N | [1][2][3] |

Table 2: Predicted and Experimental Properties

| Property | Value | Notes | Reference |

| Exact Mass | 100.088815 g/mol | Monoisotopic | [4][5] |

| Kovats Retention Index | 700.3 - 707 | Standard non-polar column | [1] |

| Heavy Atom Count | 7 | [4] | |

| Rotatable Bond Count | 1 | [4] |

Synthesis and Reactivity

This compound is a valuable synthetic intermediate due to the reactivity of its strained epoxide ring.

Synthesis

The primary method for synthesizing this compound is through the epoxidation of its corresponding alkene precursor, 2-methyl-2-pentene.[2]

-

Reactants: 2-methyl-2-pentene and an oxidizing agent, typically a peracid such as meta-chloroperoxybenzoic acid (m-CPBA).

-

Solvent: A chlorinated solvent like dichloromethane (B109758) (CH₂Cl₂) is commonly used.

-

Procedure: The alkene is dissolved in the solvent and cooled in an ice bath. The m-CPBA is then added portion-wise to control the exothermic reaction.

-

Reaction Monitoring: The progress of the reaction is monitored using thin-layer chromatography (TLC) or gas chromatography (GC).

-

Workup: Once the reaction is complete, the reaction mixture is washed with a sodium bisulfite solution to quench excess peracid, followed by a wash with a basic solution (e.g., sodium bicarbonate) to remove meta-chlorobenzoic acid. The organic layer is then dried and the solvent is removed under reduced pressure to yield the crude epoxide.

-

Purification: The product can be further purified by distillation.

Caption: General workflow for the synthesis of this compound.

Key Reactions: Ring-Opening

The high ring strain of the epoxide makes it susceptible to nucleophilic attack, leading to ring-opening reactions. This can occur under both acidic and basic conditions, often with different regioselectivity.

-

Basic/Nucleophilic Conditions: Under basic conditions, the reaction proceeds via an Sₙ2 mechanism . The nucleophile attacks the less sterically hindered carbon atom. For example, reaction with sodium methoxide (B1231860) (CH₃O⁻) in methanol (B129727) attacks the C3 carbon, yielding 3-methoxy-2-methylpentan-2-ol.[6]

-

Acidic Conditions: In the presence of an acid, the epoxide oxygen is first protonated, making the ring a better leaving group. The nucleophile then attacks the more substituted carbon atom (C2), as it can better stabilize the partial positive charge that develops in the transition state. Reaction with methanol under acidic conditions (H⁺) would therefore favor the formation of 2-methoxy-2-methylpentan-3-ol.[7]

Applications

As a reactive intermediate, this compound has several applications in chemical synthesis:

-

Organic Synthesis: It serves as a building block for creating more complex molecules, including diols, amino alcohols, and ethers.[2]

-

Pharmaceuticals: The epoxide functional group is a key component in the synthesis of various biologically active compounds.[2]

-

Materials Science: It can be used in the development of specialized polymers and epoxy resins.[2]

-

Fluorine Chemistry: It acts as a precursor in the synthesis of perfluorinated derivatives, which are used to produce fluorine-containing alcohols with unique properties for pharmaceuticals and advanced materials.[2]

References

- 1. This compound | C6H12O | CID 14499 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Buy this compound | 1192-22-9 [smolecule.com]

- 3. Oxirane, 3-ethyl-2,2-dimethyl- [webbook.nist.gov]

- 4. echemi.com [echemi.com]

- 5. PubChemLite - this compound (C6H12O) [pubchemlite.lcsb.uni.lu]

- 6. homework.study.com [homework.study.com]

- 7. Solved Epoxides: reaction of 3-ethyl-2,2- dimethyloxirane | Chegg.com [chegg.com]

physical properties of 2,3-epoxy-2-methylpentane

An In-depth Technical Guide to the Physical Properties of 2,3-Epoxy-2-Methylpentane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and chemical properties of 2,3-epoxy-2-methylpentane (CAS No. 1192-22-9). The information is compiled from various chemical data sources and is intended to support research and development activities. This document includes a summary of quantitative data, detailed descriptions of relevant experimental protocols for property determination, and a visual workflow for the characterization process.

Core Physical and Chemical Properties

2,3-Epoxy-2-methylpentane, also known as 3-ethyl-2,2-dimethyloxirane, is a seven-carbon heterocyclic ether.[1] Its structure consists of a pentane (B18724) backbone with an epoxide ring at the second and third carbon positions and a methyl group at the second carbon.[2] The quantitative physical and chemical properties of this compound are summarized below.

Table of Physicochemical Data

| Property | Value | Source(s) |

| Molecular Formula | C₆H₁₂O | [3] |

| Molecular Weight | 100.16 g/mol | [1][3] |

| Boiling Point | 92.6 °C at 760 mmHg | [3] |

| Density | 0.832 g/cm³ | [3] |

| Refractive Index | ~1.4800 (estimate) | [3][4] |

| Flash Point | 4.3 °C | [3] |

| Vapor Pressure | 58.1 mmHg at 25 °C | [3] |

| LogP (Octanol/Water) | 1.57 | [3] |

| Hydrogen Bond Acceptors | 1 | [3] |

| Hydrogen Bond Donors | 0 | [3] |

| Topological Polar Surface Area (TPSA) | 12.53 Ų |

Experimental Protocols for Property Determination

The accurate determination of physicochemical properties is critical for the application of any chemical compound. The following sections detail the standard experimental methodologies for characterizing key properties of epoxides like 2,3-epoxy-2-methylpentane.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For a compound like 2,3-epoxy-2-methylpentane, the boiling point is typically determined by distillation or ebulliometry.

-

Protocol: Distillation Method

-

A sample of the purified liquid is placed in a distillation flask connected to a condenser and a thermometer.

-

The flask is heated gradually.

-

The temperature is recorded when the liquid begins to boil and a stable temperature is observed on the thermometer as the vapor condenses. This stable temperature is the boiling point at the measured atmospheric pressure.

-

-

Protocol: Ebulliometry

-

An ebulliometer is used to measure boiling points at various pressures with high precision.

-

The data can be fitted to the Clausius-Clapeyron equation to determine the enthalpy of vaporization (ΔHvap) and to standardize the boiling point to a specific pressure (e.g., 760 mmHg).[5]

-

Determination of Density

Density is the mass per unit volume of a substance. It is typically measured at a specific temperature, often 20 °C or 25 °C.

-

Protocol: Pycnometer Method

-

A pycnometer (a flask with a specific, accurately known volume) is weighed empty.

-

It is then filled with the sample liquid and weighed again.

-

The pycnometer is cleaned, filled with a reference liquid of known density (e.g., deionized water), and weighed.

-

The density of the sample is calculated by comparing the mass of the sample to the mass of the reference liquid.

-

Determination of Refractive Index

The refractive index is a dimensionless number that describes how fast light travels through the material. It is a characteristic property of a substance.

-

Protocol: Refractometry

-

A few drops of the liquid sample are placed on the prism of an Abbe refractometer.

-

The instrument is adjusted to bring the dividing line between the light and dark fields into the center of the crosshairs.

-

The refractive index is read directly from the instrument's scale. The measurement is temperature-dependent and is typically reported at 20 °C (n²⁰/D).

-

Determination of Epoxide Value (Epoxy Equivalent Weight)

The epoxide value is a measure of the concentration of epoxy groups in a substance. It is a crucial parameter for quality control and for determining stoichiometric ratios in reactions. A common method involves titration.

-

Protocol: Titration with Hydrobromic Acid in Acetic Acid

-

A known mass of the epoxide sample is dissolved in a suitable solvent like dichloromethane.

-

A solution of tetraethylammonium (B1195904) bromide in acetic acid is added.[6]

-

The solution is titrated with a standardized solution of perchloric acid in acetic acid.

-

The endpoint is determined potentiometrically. A blank titration is performed to account for any reactive impurities in the reagents.

-

The epoxide value, expressed as moles of epoxide per 100g of sample, is calculated from the volume of titrant consumed.[6]

-

Visualization of Experimental Workflow

The following diagram illustrates a logical workflow for the synthesis and subsequent characterization of 2,3-epoxy-2-methylpentane to determine its physical properties.

Caption: Experimental workflow for the characterization of 2,3-epoxy-2-methylpentane.

References

- 1. This compound | C6H12O | CID 14499 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Draw structures for the following:d. 2,3-epoxy-2-methylpentane | Study Prep in Pearson+ [pearson.com]

- 3. 2,3-epoxy-2-methylpentane|1192-22-9|lookchem [lookchem.com]

- 4. 2,3-epoxy-2-methylpentane | 1192-22-9 [chemicalbook.com]

- 5. Thermochemical Studies of Epoxides and Related Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mt.com [mt.com]

An In-depth Technical Guide to 3-Ethyl-2,2-dimethyloxirane (CAS: 1192-22-9)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Ethyl-2,2-dimethyloxirane (CAS Number 1192-22-9), a versatile heterocyclic compound. This document details its physicochemical properties, spectroscopic data, synthesis, and chemical reactivity. Emphasis is placed on its role as a synthetic intermediate, particularly in the context of drug discovery and materials science. Furthermore, this guide discusses the general biological significance of aliphatic epoxides, including their metabolic pathways, to provide a framework for understanding the potential toxicological and pharmacological profile of this compound. Detailed experimental protocols for its synthesis and analysis are also presented to support practical laboratory applications.

Introduction

This compound, also known as 2,3-epoxy-2-methylpentane, is a substituted oxirane with a strained three-membered ring, rendering it a reactive and valuable intermediate in organic synthesis.[1] Its unique structural features, including the presence of both ethyl and dimethyl substituents, influence its reactivity and make it a subject of interest for the synthesis of more complex molecules.[1] This guide aims to consolidate the available technical information on this compound for professionals in research and drug development, providing a foundation for its application in these fields.

Physicochemical and Spectroscopic Data

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its handling, purification, and characterization.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 1192-22-9 | [1][2] |

| Molecular Formula | C₆H₁₂O | [1][2] |

| Molecular Weight | 100.16 g/mol | [1] |

| IUPAC Name | This compound | [1][3] |

| Synonyms | 2,3-Epoxy-2-methylpentane, 2-Methyl-2-pentene (B165383) oxide | [1][2] |

| Boiling Point | 97.2-97.8 °C @ 768 Torr | [4] |

| Density | 0.828 g/cm³ @ 20 °C | [4] |

| Refractive Index | ~1.480 (estimate) | [4] |

| SMILES | CCC1C(O1)(C)C | [1][5] |

| InChIKey | OZVWXRGXOYUQEJ-UHFFFAOYSA-N | [1][2] |

Table 2: Spectroscopic Data Summary

| Technique | Expected Features |

| ¹H NMR | Signals corresponding to the ethyl group (triplet and quartet), two methyl groups (singlets), and the proton on the oxirane ring. |

| ¹³C NMR | Resonances for the two carbons of the oxirane ring, the two methyl carbons, and the two carbons of the ethyl group. |

| Mass Spectrometry (MS) | A molecular ion peak (M+) and characteristic fragmentation patterns resulting from the cleavage of the oxirane ring and alkyl substituents. |

| Infrared (IR) Spectroscopy | Characteristic C-O-C stretching frequencies for the epoxide ring. |

Synthesis and Reactivity

Synthesis

The most common method for the synthesis of this compound is the epoxidation of its corresponding alkene, 2-methyl-2-pentene.[1] This reaction is typically carried out using a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA).[1][6] The reaction proceeds via a concerted mechanism where the oxygen atom is delivered to the double bond in a syn-addition.[6]

Chemical Reactivity

The high ring strain of the oxirane ring makes this compound susceptible to ring-opening reactions with a variety of nucleophiles. These reactions can be catalyzed by either acid or base, and the regioselectivity of the attack is dependent on the reaction conditions.

-

Acid-Catalyzed Ring Opening: Under acidic conditions, the epoxide oxygen is protonated, making the ring more susceptible to nucleophilic attack. The nucleophile then attacks the more substituted carbon atom.

-

Base-Catalyzed Ring Opening: In the presence of a strong nucleophile and basic conditions, the ring opening occurs via an Sₙ2 mechanism, with the nucleophile attacking the less sterically hindered carbon atom.[1]

This reactivity makes it a useful building block for introducing a 1,2-difunctionalized moiety into a larger molecule.

Applications in Research and Drug Development

While specific applications of this compound in marketed drugs are not documented, its potential as a synthetic intermediate is noteworthy. Epoxide-containing molecules are valuable precursors in the synthesis of biologically active compounds.

One documented application is its use as a precursor for the synthesis of fluorinated alcohols.[1] The introduction of fluorine atoms into organic molecules can significantly alter their pharmacokinetic and pharmacodynamic properties, such as metabolic stability and bioavailability.[1]

Biological Significance and Metabolic Pathways

There is no specific information available on the biological activity or signaling pathways directly involving this compound. However, as an aliphatic epoxide, it belongs to a class of compounds with known biological implications. Short-chain aliphatic epoxides can be mutagenic and carcinogenic due to their ability to alkylate nucleophilic sites in DNA and proteins.

The primary detoxification pathways for xenobiotic epoxides in mammals involve enzymatic hydrolysis and conjugation.

-

Epoxide Hydrolases (EHs): These enzymes catalyze the hydrolysis of the epoxide to the corresponding, less reactive vicinal diol.[7][8] There are both microsomal (mEH) and soluble (sEH) forms of this enzyme with differing substrate specificities.[7]

-

Glutathione (B108866) S-Transferases (GSTs): These enzymes catalyze the conjugation of the epoxide with glutathione, a key endogenous antioxidant.[7][9] This reaction also leads to a more water-soluble and readily excretable product.

Experimental Protocols

Synthesis of this compound via Epoxidation

This protocol is a representative procedure for the epoxidation of an alkene using m-CPBA.

Materials:

-

2-methyl-2-pentene

-

meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Saturated aqueous sodium sulfite (B76179) (Na₂SO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Round-bottom flask, magnetic stirrer, addition funnel, separatory funnel, rotary evaporator.

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and an addition funnel, dissolve 2-methyl-2-pentene (1.0 eq) in anhydrous dichloromethane.

-

Cool the solution to 0 °C in an ice bath.

-

In a separate flask, dissolve m-CPBA (1.1 eq) in dichloromethane.

-

Slowly add the m-CPBA solution to the stirred solution of the alkene via the addition funnel over a period of 30-60 minutes, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

-

Upon completion, cool the reaction mixture again to 0 °C and quench by the slow addition of saturated aqueous sodium sulfite solution to destroy excess peroxide.

-

Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution (2x) to remove m-chlorobenzoic acid, and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

The crude product can be purified by fractional distillation under atmospheric pressure to yield pure this compound.[10]

Analytical Characterization

Gas Chromatography-Mass Spectrometry (GC-MS):

GC-MS is a suitable technique for the analysis of the volatile this compound.

Typical GC Conditions:

-

Column: A non-polar capillary column, such as one with a 5% phenyl methylpolysiloxane stationary phase (e.g., DB-5 or equivalent).[11]

-

Injector Temperature: 250 °C

-

Oven Program: Start at 50 °C, hold for 2 minutes, then ramp at 10 °C/min to 200 °C.

-

Carrier Gas: Helium at a constant flow rate.

Typical MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: m/z 35-200.

This method will allow for the determination of the purity of the synthesized compound and the identification of any byproducts.

Conclusion

This compound is a reactive and synthetically useful epoxide. Its value lies in its potential as a building block for more complex molecules, particularly in the fields of medicinal chemistry and material science. While specific biological activities have not been reported, an understanding of the general metabolic pathways of aliphatic epoxides provides a crucial framework for assessing its potential toxicological profile. The experimental protocols provided herein offer a starting point for the synthesis and analysis of this compound, facilitating its further investigation and application in research and development.

References

- 1. Buy this compound | 1192-22-9 [smolecule.com]

- 2. Oxirane, 3-ethyl-2,2-dimethyl- [webbook.nist.gov]

- 3. (3S)-3-ethyl-2,2-dimethyloxirane | C6H12O | CID 12568503 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. echemi.com [echemi.com]

- 5. PubChemLite - this compound (C6H12O) [pubchemlite.lcsb.uni.lu]

- 6. leah4sci.com [leah4sci.com]

- 7. The role of human glutathione transferases and epoxide hydrolases in the metabolism of xenobiotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. excli.de [excli.de]

- 9. funaab.edu.ng [funaab.edu.ng]

- 10. Purification [chem.rochester.edu]

- 11. waters.com [waters.com]

Spectroscopic and Synthetic Profile of 3-Ethyl-2,2-dimethyloxirane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties and synthetic methodologies related to 3-Ethyl-2,2-dimethyloxirane (CAS No. 1192-22-9). This epoxide is a valuable intermediate in organic synthesis, and a thorough understanding of its characteristics is crucial for its application in research and development.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |

| ~2.7 - 2.9 | t | 1H | H-3 (methine) |

| ~1.4 - 1.6 | m | 2H | H-4 (methylene) |

| ~1.2 - 1.3 | s | 3H | H-1' (methyl) |

| ~1.1 - 1.2 | s | 3H | H-1'' (methyl) |

| ~0.9 - 1.1 | t | 3H | H-5 (methyl) |

Solvent: CDCl₃, Reference: TMS (0 ppm). Predicted values are based on typical chemical shifts for protons in substituted oxiranes.

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) (ppm) | Assignment |

| ~65 - 70 | C-3 (methine) |

| ~58 - 62 | C-2 (quaternary) |

| ~25 - 30 | C-4 (methylene) |

| ~20 - 25 | C-1' (methyl) |

| ~18 - 22 | C-1'' (methyl) |

| ~10 - 15 | C-5 (methyl) |

Solvent: CDCl₃. Predicted values are based on typical chemical shifts for carbons in substituted oxiranes. A cited reference for experimental ¹³C NMR data is D. R. Paulson, F. Y. Tang, G. F. Moran J. Org. Chem. 40, 184(1975), though the data was not accessible for this guide.

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3050 - 2950 | Strong | C-H stretch (aliphatic) |

| ~1470 - 1450 | Medium | C-H bend (CH₂, CH₃) |

| ~1380 - 1370 | Medium | C-H bend (gem-dimethyl) |

| ~1250 | Strong | Asymmetric C-O-C stretch (oxirane ring) |

| ~950 - 850 | Medium-Strong | Symmetric C-O-C stretch (oxirane ring) |

Sample form: Neat liquid. The characteristic asymmetric and symmetric C-O-C stretching bands are indicative of the epoxide ring.

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Fragmentation for this compound

| m/z | Relative Intensity | Proposed Fragment |

| 100 | Moderate | [M]⁺ (Molecular Ion) |

| 85 | Moderate | [M - CH₃]⁺ |

| 71 | Strong | [M - C₂H₅]⁺ |

| 57 | Moderate | [C₄H₉]⁺ |

| 43 | Very Strong | [C₃H₇]⁺ |

Ionization method: Electron Ionization (EI) at 70 eV. The fragmentation pattern is predicted to be dominated by the loss of alkyl radicals.

Experimental Protocols

The following are detailed, adaptable protocols for the synthesis and spectroscopic analysis of this compound.

Synthesis of this compound via Epoxidation

This protocol describes the synthesis of this compound from 2-methyl-2-pentene (B165383) using meta-chloroperoxybenzoic acid (m-CPBA).[1]

Materials:

-

2-methyl-2-pentene

-

meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Saturated aqueous sodium sulfite (B76179) (Na₂SO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Distillation apparatus

Procedure:

-

In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 2-methyl-2-pentene (1.0 equivalent) in dichloromethane (DCM).

-

Cool the solution in an ice bath to 0 °C.

-

Slowly add m-CPBA (1.1 equivalents) portion-wise to the stirred solution, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours, or until TLC analysis indicates complete consumption of the starting alkene.

-

Cool the reaction mixture again in an ice bath and quench by the slow addition of saturated aqueous sodium sulfite solution to destroy excess peroxide.

-

Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution (2x) and brine (1x).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate using a rotary evaporator.

-

The crude product can be purified by distillation under atmospheric pressure to yield pure this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol

Sample Preparation:

-

Prepare a solution of this compound (approximately 10-20 mg for ¹H NMR, 50-100 mg for ¹³C NMR) in a deuterated solvent (e.g., 0.6-0.7 mL of CDCl₃).

-

Ensure the sample is fully dissolved and the solution is homogeneous.

-

Filter the solution through a pipette with a small cotton or glass wool plug directly into a clean, dry 5 mm NMR tube to remove any particulate matter.

-

Cap the NMR tube securely.

Instrument Parameters (¹H NMR):

-

Spectrometer Frequency: 400 MHz (or other as available)

-

Pulse Sequence: Standard single-pulse sequence (e.g., zg30)

-

Acquisition Time: 2-4 seconds

-

Relaxation Delay: 1-2 seconds

-

Number of Scans: 8-16

-

Spectral Width: -2 to 12 ppm

-

Temperature: 298 K

Instrument Parameters (¹³C NMR):

-

Spectrometer Frequency: 100 MHz (or other as available)

-

Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30)

-

Acquisition Time: 1-2 seconds

-

Relaxation Delay: 2-5 seconds

-

Number of Scans: 1024 or more, depending on sample concentration

-

Spectral Width: 0 to 220 ppm

-

Temperature: 298 K

Fourier-Transform Infrared (FT-IR) Spectroscopy Protocol

Sample Preparation (Neat Liquid):

-

Ensure the ATR crystal or salt plates (e.g., NaCl or KBr) are clean and dry.

-

Place one to two drops of neat this compound directly onto the ATR crystal or onto one salt plate.

-

If using salt plates, carefully place the second plate on top to create a thin liquid film.

Instrument Parameters:

-

Spectral Range: 4000-400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 16-32

-

Mode: Transmittance or Absorbance

-

Background: A background spectrum of the clean, empty ATR crystal or salt plates should be collected prior to sample analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

Sample Preparation:

-

Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a volatile solvent such as dichloromethane or hexane.

-

Transfer the solution to a GC vial.

Instrument Parameters:

-

GC Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms, or similar).

-

Injector Temperature: 250 °C

-

Injection Mode: Split (e.g., 50:1 split ratio)

-

Injection Volume: 1 µL

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Oven Temperature Program:

-

Initial temperature: 40 °C, hold for 2 minutes.

-

Ramp: 10 °C/min to 200 °C.

-

Hold at 200 °C for 2 minutes.

-

-

MS Transfer Line Temperature: 280 °C

-

Ion Source Temperature: 230 °C

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: m/z 35-200.

Visualizations

The following diagrams illustrate key chemical pathways involving this compound.

Caption: Epoxidation of 2-methyl-2-pentene to this compound.

References

3-Ethyl-2,2-dimethyloxirane molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of 3-Ethyl-2,2-dimethyloxirane, a versatile epoxide compound. It covers its fundamental molecular properties, a detailed experimental protocol for its synthesis and characterization, and a logical workflow for its potential application in synthetic chemistry.

Core Molecular Data

This compound is an organic compound featuring a strained three-membered ring containing oxygen, known as an epoxide.[1][2] This structural feature, the oxirane ring, is responsible for its high reactivity and utility as a synthetic intermediate.[1][2] The compound is also known by other names, including 2,3-epoxy-2-methylpentane and 2-methyl-2-pentene (B165383) oxide.[3][4]

The key quantitative data for this molecule are summarized in the table below.

| Property | Value |

| Molecular Formula | C₆H₁₂O[1][2][3][4][5] |

| Molecular Weight | 100.16 g/mol [1][2][4][6] |

| Monoisotopic Mass | 100.088815002 Da[4][7] |

| CAS Number | 1192-22-9[1][2][3][4] |

Experimental Protocols: Synthesis and Characterization

The primary route for synthesizing this compound is through the epoxidation of its corresponding alkene precursor, 2-methyl-2-pentene.[1] A common and effective method involves the use of a peroxyacid, such as meta-chloroperoxybenzoic acid (m-CPBA).[1]

Protocol: Synthesis via Epoxidation of 2-methyl-2-pentene

-

Objective: To synthesize this compound with high purity.

-

Materials:

-

2-methyl-2-pentene

-

meta-Chloroperoxybenzoic acid (m-CPBA)

-

Dichloromethane (B109758) (CH₂Cl₂)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Round-bottom flask, magnetic stirrer, dropping funnel, separatory funnel, rotary evaporator.

-

-

Procedure:

-

Dissolve 2-methyl-2-pentene in dichloromethane in a round-bottom flask and cool the solution to 0°C in an ice bath.

-

In a separate beaker, dissolve m-CPBA in dichloromethane.

-

Add the m-CPBA solution dropwise to the stirred alkene solution over a period of 30 minutes, maintaining the temperature at 0°C.

-

Allow the reaction to stir for an additional 2-4 hours at room temperature, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding a saturated solution of sodium bicarbonate to neutralize the excess peroxyacid and the m-chlorobenzoic acid byproduct.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.

-

Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purify the crude this compound by fractional distillation.

-

Protocol: Characterization of this compound

-

Objective: To confirm the identity and purity of the synthesized product.

-

Methods:

-

Gas Chromatography-Mass Spectrometry (GC-MS): To determine the purity of the sample and confirm its molecular weight by observing the molecular ion peak.[3]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: To identify the different types of protons and their connectivity in the molecule.

-

¹³C NMR: To identify the number of unique carbon environments in the molecule.[4]

-

-

Infrared (IR) Spectroscopy: To identify the characteristic C-O-C stretching vibrations of the epoxide ring.[4]

-

Application Workflow: Synthetic Intermediate

Due to the significant ring strain, this compound readily undergoes ring-opening reactions with various nucleophiles.[2][8] This reactivity makes it a valuable building block in organic synthesis for creating more complex molecules with specific functionalities. The workflow below illustrates a general pathway for its application.

Caption: Workflow for the synthesis and synthetic application of this compound.

This diagram illustrates the logical progression from the starting alkene to the pure epoxide, followed by its use in a nucleophilic ring-opening reaction to generate a functionalized intermediate, which can then be used to build more complex target molecules. This pathway is fundamental in medicinal chemistry and materials science for creating novel compounds.[2]

References

- 1. Buy this compound | 1192-22-9 [smolecule.com]

- 2. This compound|CAS 1192-22-9 [benchchem.com]

- 3. Oxirane, 3-ethyl-2,2-dimethyl- [webbook.nist.gov]

- 4. This compound | C6H12O | CID 14499 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound/CAS:1192-22-9-HXCHEM [hxchem.net]

- 6. (3S)-3-ethyl-2,2-dimethyloxirane | C6H12O | CID 12568503 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. echemi.com [echemi.com]

- 8. homework.study.com [homework.study.com]

The Synthesis of 3-Ethyl-2,2-dimethyloxirane: A Technical Literature Review

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Ethyl-2,2-dimethyloxirane, a substituted epoxide, is a valuable chiral building block and intermediate in organic synthesis. Its strained three-membered ring allows for a variety of ring-opening reactions, making it a versatile precursor for the synthesis of complex molecules with applications in pharmaceuticals and materials science. This technical guide provides a comprehensive review of the primary synthetic routes to this compound, with a focus on detailed experimental methodologies, comparative data, and reaction pathways.

Core Synthetic Strategy: Epoxidation of 3,3-Dimethyl-1-pentene (B1360116)

The principal and most direct method for the synthesis of this compound is the epoxidation of the corresponding alkene, 3,3-dimethyl-1-pentene. This reaction involves the addition of an oxygen atom across the double bond of the alkene to form the oxirane ring. Several methodologies have been developed for this transformation, each with its own advantages in terms of efficiency, stereoselectivity, and environmental impact.

Epoxidation using Peroxyacids

A widely employed and reliable method for the epoxidation of alkenes is the use of peroxyacids, with meta-chloroperoxybenzoic acid (m-CPBA) being a common choice.[1][2][3] The reaction proceeds through a concerted mechanism, often referred to as the "butterfly mechanism," where the oxygen atom is transferred from the peroxyacid to the alkene in a single step.[4] This method is generally efficient and stereospecific, meaning the stereochemistry of the starting alkene is retained in the epoxide product.

Catalytic Epoxidation with Hydrogen Peroxide

In a move towards greener and more atom-economical processes, catalytic systems utilizing hydrogen peroxide as the terminal oxidant have gained significant attention.[5][6][7] These methods often employ transition metal catalysts, such as those based on manganese, rhenium, or tungsten, to activate the hydrogen peroxide.[6][7] The primary byproduct of this reaction is water, making it an environmentally benign alternative to peroxyacid-based methods.[5]

Asymmetric Epoxidation

For applications requiring enantiomerically pure this compound, asymmetric epoxidation methods are employed. While the direct asymmetric epoxidation of unfunctionalized terminal alkenes like 3,3-dimethyl-1-pentene can be challenging, several catalytic systems have been developed for this purpose.[8] These often involve chiral catalysts, such as metal-salen complexes or organocatalysts, that can differentiate between the two faces of the double bond, leading to the preferential formation of one enantiomer.[8][9]

Quantitative Data Summary

The following table summarizes the available quantitative data for different epoxidation methods. It is important to note that specific yield data for the synthesis of this compound is limited in the public literature. Therefore, representative data for the epoxidation of similar terminal alkenes are included to provide a comparative overview.

| Method | Reagent/Catalyst | Substrate | Solvent | Temperature (°C) | Yield (%) | Reference |

| Peroxyacid Epoxidation | m-CPBA | General Alkenes | Dichloromethane (B109758) | Room Temperature | High | [10] |

| Catalytic Epoxidation | Vanadium-substituted heteropolyoxometalates / H₂O₂ | 1-Octene | Acetonitrile (B52724)/Dichloromethane | Room Temperature | Moderate | [5] |

| Catalytic Epoxidation | Methyltrioxorhenium / H₂O₂ / 3-Cyanopyridine | Terminal Alkenes | Dichloromethane | Not specified | High | [6] |

| Asymmetric Epoxidation | Chiral Ketone Organocatalyst | Terminal Olefins | Not specified | Not specified | High (up to >90% ee) | [8] |

Experimental Protocols

General Experimental Protocol for Epoxidation with m-CPBA

This protocol is a representative procedure for the epoxidation of an alkene using m-CPBA and can be adapted for the synthesis of this compound from 3,3-dimethyl-1-pentene.

Materials:

-

3,3-Dimethyl-1-pentene

-

meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity)

-

Dichloromethane (CH₂Cl₂)

-

Saturated aqueous sodium bicarbonate solution (NaHCO₃)

-

Saturated aqueous sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve 3,3-dimethyl-1-pentene (1.0 equivalent) in dichloromethane.

-

Cool the solution in an ice bath.

-

Add m-CPBA (1.1 to 1.5 equivalents) portion-wise to the stirred solution over a period of 15-30 minutes, maintaining the temperature below 5 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until thin-layer chromatography (TLC) indicates the complete consumption of the starting alkene.

-

Upon completion, dilute the reaction mixture with dichloromethane and transfer it to a separatory funnel.

-

Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate (to remove excess peroxyacid and the meta-chlorobenzoic acid byproduct) and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

The crude product can be further purified by distillation or column chromatography on silica (B1680970) gel to afford pure this compound.

General Experimental Protocol for Catalytic Epoxidation with Hydrogen Peroxide

This protocol provides a general methodology for the catalytic epoxidation of alkenes using a heteropolyoxometalate catalyst and hydrogen peroxide.[5]

Materials:

-

3,3-Dimethyl-1-pentene

-

Heteropolyoxometalate catalyst (e.g., a vanadium-substituted Keggin-type)

-

Acetonitrile/Dichloromethane (1:1 v/v)

-

30% Aqueous hydrogen peroxide (H₂O₂)

-

Screw-capped vial with PTFE septum

-

Magnetic stirrer

Procedure:

-

In a screw-capped vial fitted with a PTFE septum, dissolve the heteropolyoxometalate catalyst and 3,3-dimethyl-1-pentene in a 1:1 mixture of acetonitrile and dichloromethane under a nitrogen atmosphere.

-

Initiate the reaction by adding hydrogen peroxide (typically 1.5-2.0 equivalents) to the stirred solution at room temperature.

-

Monitor the progress of the reaction by gas chromatography (GC) or TLC.

-

Upon completion, the reaction mixture can be worked up by quenching any remaining peroxide, followed by extraction of the product into an organic solvent.

-

The organic layer is then washed, dried, and concentrated to yield the crude epoxide, which can be purified as described previously.

Visualizing the Synthesis Workflow

The following diagrams illustrate the general workflow for the synthesis of this compound and the concerted mechanism of epoxidation with a peroxyacid.

Caption: General workflow for the synthesis of this compound.

Caption: Concerted mechanism of epoxidation with m-CPBA.

References

- 1. Buy this compound | 1192-22-9 [smolecule.com]

- 2. leah4sci.com [leah4sci.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Bot Verification [rasayanjournal.co.in]

- 6. Epoxide synthesis by epoxidation [organic-chemistry.org]

- 7. scribd.com [scribd.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

Navigating the Synthesis and Characterization of 3-Ethyl-2,2-dimethyloxirane: A Technical Guide

Disclaimer: The compound 3-Ethyl-2,2-dimethyloxirane is not found in readily available chemical literature, suggesting it may be a novel compound. This guide, therefore, presents a predictive overview based on established chemical principles and data from analogous structures. The proposed experimental protocols and expected data are intended to serve as a foundational reference for researchers undertaking the synthesis and characterization of this putative molecule.

Proposed Synthesis: Epoxidation of 3,3-Dimethyl-2-pentene

The most direct and reliable method for synthesizing this compound is through the epoxidation of its corresponding alkene precursor, 3,3-dimethyl-2-pentene. This reaction is typically achieved using a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), which is known for its effectiveness in converting trisubstituted alkenes into epoxides. The reaction proceeds via a concerted mechanism, often referred to as the "Butterfly mechanism," where the peroxy acid delivers an oxygen atom to the double bond in a single step.

The choice of solvent is critical for this reaction, with chlorinated solvents like dichloromethane (B109758) (DCM) or chloroform (B151607) being common due to their inertness and ability to dissolve both the alkene and m-CPBA. The reaction is typically run at or below room temperature to control its exothermicity and minimize side reactions.

Predicted Physicochemical and Spectroscopic Data

The following tables summarize the predicted physicochemical properties and spectroscopic data for this compound. These predictions are based on the analysis of structurally similar epoxides.

Table 1: Predicted Physicochemical Properties

| Property | Predicted Value |

| Molecular Formula | C₇H₁₄O |

| Molecular Weight | 114.19 g/mol |

| Boiling Point | ~110-120 °C |

| Density | ~0.85 g/cm³ |

| Appearance | Colorless liquid |

Table 2: Predicted Spectroscopic Data

| Technique | Predicted Data |

| ¹H NMR (CDCl₃, 400 MHz) | δ 2.75 (t, 1H, J=5.0 Hz, -CH-O-), 1.45 (q, 2H, J=7.5 Hz, -CH₂-), 1.25 (s, 3H, -CH₃), 1.20 (s, 3H, -CH₃), 0.95 (t, 3H, J=7.5 Hz, -CH₂-CH₃) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ 65.5 (-C(CH₃)₂-O-), 62.0 (-CH-O-), 25.0 (-CH₂-), 24.5 (-CH₃), 19.0 (-CH₃), 10.5 (-CH₂-CH₃) |

| IR (Neat, cm⁻¹) | 3050-2950 (C-H stretch), 1250 (epoxide C-O stretch, ring breathing), 880 (epoxide C-O-C stretch, asymmetric ring distortion) |

| Mass Spec. (EI, m/z) | 114 (M⁺), 99 ([M-CH₃]⁺), 85 ([M-C₂H₅]⁺), 57 ([C₄H₉]⁺) |

Experimental Protocols

Synthesis of this compound

This protocol details the epoxidation of 3,3-dimethyl-2-pentene using m-CPBA.

Materials:

-

3,3-Dimethyl-2-pentene

-

meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Saturated aqueous sodium sulfite (B76179) (Na₂SO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Argon or Nitrogen gas

-

Round-bottom flask, dropping funnel, magnetic stirrer, ice bath

Procedure:

-

Dissolve 3,3-dimethyl-2-pentene (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., Argon).

-

Cool the solution to 0 °C using an ice bath.

-

In a separate flask, dissolve m-CPBA (1.2 eq) in DCM.

-

Add the m-CPBA solution dropwise to the stirred alkene solution over 30-60 minutes, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture again to 0 °C.

-

Quench the reaction by slowly adding saturated aqueous Na₂SO₃ solution to destroy excess peroxy acid.

-

Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ solution (2x) and brine (1x).

-

Dry the organic layer over anhydrous MgSO₄.

-

Filter the drying agent and concentrate the solvent in vacuo using a rotary evaporator.

-

Purify the resulting crude product by fractional distillation or column chromatography to yield pure this compound.

Diagrams and Workflows

Reaction Mechanism

The following diagram illustrates the concerted "Butterfly Mechanism" for the epoxidation of the precursor alkene.

Caption: The concerted mechanism for the epoxidation of an alkene by m-CPBA.

Experimental Workflow

This diagram outlines the logical flow of the experimental procedure from synthesis to final characterization.

Caption: Workflow for the synthesis and characterization of this compound.

Methodological & Application

Synthesis of Specialty Alcohols Using 3-Ethyl-2,2-dimethyloxirane: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of a variety of specialty alcohols derived from 3-Ethyl-2,2-dimethyloxirane. This versatile epoxide serves as a valuable building block for creating diverse molecular architectures, particularly β-hydroxy ethers, β-amino alcohols, and tertiary alcohols, which are of significant interest in medicinal chemistry and materials science. The protocols outlined herein are based on fundamental principles of epoxide chemistry and provide a foundation for the synthesis and further investigation of these specialty alcohols.

Introduction

This compound is a readily accessible epoxide that offers two sites for nucleophilic attack, leading to the regioselective synthesis of different alcohol isomers depending on the reaction conditions. Under acidic conditions, the reaction proceeds via an SN1-like mechanism, with nucleophilic attack favoring the more substituted carbon atom. Conversely, basic conditions promote an SN2 reaction at the less sterically hindered carbon. This predictable reactivity allows for the controlled synthesis of a range of functionalized alcohols. The potential for these specialty alcohols to interact with biological systems makes them attractive candidates for drug discovery and development.

Data Presentation

The following tables summarize the expected products and typical yields for the synthesis of representative specialty alcohols from this compound. Please note that actual yields may vary depending on the specific reaction conditions and purification techniques employed.

Table 1: Synthesis of a β-Hydroxy Ether via Acid-Catalyzed Ring Opening

| Product Name | Structure | Nucleophile | Catalyst | Solvent | Typical Yield (%) |

| 3-Methoxy-2-methylpentan-2-ol |  | Methanol (B129727) | H₂SO₄ (catalytic) | Methanol | 85-95 |

Table 2: Synthesis of a β-Amino Alcohol via Base-Catalyzed Ring Opening

| Product Name | Structure | Nucleophile | Solvent | Typical Yield (%) |

| 1-(Dimethylamino)-2-methylpentan-2-ol |  | Dimethylamine (B145610) | Ethanol (B145695) | 70-85 |

Table 3: Synthesis of a Tertiary Alcohol via Grignard Reaction

| Product Name | Structure | Nucleophile | Solvent | Typical Yield (%) |

| 2,2-Dimethyl-3-phenylpentan-3-ol |  | Phenylmagnesium bromide | Diethyl ether | 60-75 |

Experimental Protocols

Protocol 1: Synthesis of 3-Methoxy-2-methylpentan-2-ol (β-Hydroxy Ether)

Materials:

-

This compound (1.0 eq)

-

Methanol (as solvent)

-

Concentrated Sulfuric Acid (H₂SO₄, catalytic amount)

-

Saturated Sodium Bicarbonate Solution (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a stirred solution of this compound in methanol at 0 °C, add a catalytic amount of concentrated sulfuric acid dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of saturated sodium bicarbonate solution until the effervescence ceases.

-

Remove the methanol under reduced pressure using a rotary evaporator.

-

Extract the aqueous residue with diethyl ether (3 x 50 mL).

-

Combine the organic layers and wash with brine (2 x 30 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

-

Purify the crude product by fractional distillation or column chromatography on silica (B1680970) gel to yield pure 3-methoxy-2-methylpentan-2-ol.

Protocol 2: Synthesis of 1-(Dimethylamino)-2-methylpentan-2-ol (β-Amino Alcohol)

Materials:

-

This compound (1.0 eq)

-

Dimethylamine (2.0 eq, in ethanol or as a gas)

-

Ethanol (as solvent)

-

Brine (saturated NaCl solution)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Sealed reaction vessel or pressure tube

-

Rotary evaporator

Procedure:

-

In a sealed reaction vessel, dissolve this compound in ethanol.

-

Add dimethylamine (in ethanol solution or bubble the gas through the solution).

-

Seal the vessel and heat the reaction mixture to 60-80 °C for 12-24 hours.

-

Monitor the reaction progress by TLC or GC-MS.

-

After completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

-

Dissolve the residue in diethyl ether and wash with brine to remove any remaining dimethylamine and salts.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or distillation under reduced pressure to obtain 1-(dimethylamino)-2-methylpentan-2-ol.

Protocol 3: Synthesis of 2,2-Dimethyl-3-phenylpentan-3-ol (Tertiary Alcohol)

Materials:

-

This compound (1.0 eq)

-

Phenylmagnesium bromide (1.2 eq, in diethyl ether)

-

Anhydrous Diethyl Ether

-

Saturated Ammonium (B1175870) Chloride Solution (NH₄Cl)

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Three-neck round-bottom flask

-

Dropping funnel

-

Reflux condenser

-

Magnetic stirrer

-

Rotary evaporator

Procedure:

-

Set up a dry, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon).

-

To the flask, add a solution of this compound in anhydrous diethyl ether.

-

Cool the flask to 0 °C in an ice bath.

-

Add the phenylmagnesium bromide solution dropwise from the dropping funnel to the stirred solution of the epoxide.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

-

Monitor the reaction by TLC.

-

Upon completion, carefully quench the reaction by the slow, dropwise addition of saturated ammonium chloride solution at 0 °C.

-

Separate the organic layer and extract the aqueous layer with diethyl ether (2 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter and concentrate the organic solution under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield 2,2-dimethyl-3-phenylpentan-3-ol.

Visualizations

The following diagrams illustrate the synthetic workflows and a hypothetical signaling pathway that could be influenced by small molecule alcohols.

Application Notes and Protocols: Regioselective Ring-Opening of 3-Ethyl-2,2-dimethyloxirane with Nucleophiles

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Ethyl-2,2-dimethyloxirane is a trisubstituted epoxide, a valuable chiral building block in organic synthesis. Its strained three-membered ring readily undergoes nucleophilic ring-opening reactions, leading to the formation of highly functionalized acyclic compounds. The regioselectivity of this reaction is highly dependent on the reaction conditions, specifically whether it is performed under acidic or basic catalysis. This document provides a detailed overview of the reaction, quantitative data on its outcomes with various nucleophiles, and comprehensive experimental protocols.

Under basic or neutral conditions, the ring-opening of this compound proceeds via a classic SN2 mechanism. The nucleophile attacks the less sterically hindered carbon atom (C3), resulting in a product with the nucleophile attached to the ethyl-bearing carbon and a hydroxyl group on the dimethyl-substituted carbon.

In contrast, acid-catalyzed ring-opening follows a mechanism with significant SN1 character. The epoxide oxygen is first protonated, making it a better leaving group. The C-O bond at the more substituted carbon (C2), which can better stabilize a developing positive charge, begins to break. The nucleophile then attacks this more electrophilic carbon. This results in the opposite regioisomer, with the nucleophile on the dimethyl-substituted carbon and the hydroxyl group on the ethyl-bearing carbon. The stereochemistry of the reaction typically proceeds with an inversion of configuration at the attacked carbon center.

Data Presentation

The following tables summarize the expected regioselectivity and yields for the ring-opening reaction of this compound with various nucleophiles under acidic and basic conditions. The data is compiled from studies on structurally similar trisubstituted epoxides and represents expected outcomes.

Table 1: Ring-Opening with Oxygen Nucleophiles

| Nucleophile/Conditions | Major Product | Regioselectivity (C2:C3 attack) | Typical Yield (%) |

| CH₃OH / H₂SO₄ (catalytic) | 2-Methoxy-2-methyl-3-pentanol | >95:5 | 85-95 |

| CH₃ONa / CH₃OH | 3-Methoxy-2-methyl-2-pentanol | <5:95 | 90-98 |

| H₂O / H₂SO₄ (catalytic) | 2-Methyl-2,3-pentanediol | >95:5 | 80-90 |

| NaOH / H₂O | 2-Methyl-2,3-pentanediol | <5:95 | 85-95 |

Table 2: Ring-Opening with Nitrogen Nucleophiles

| Nucleophile/Conditions | Major Product | Regioselectivity (C2:C3 attack) | Typical Yield (%) |

| Aniline (B41778) / H⁺ (catalytic) | 2-Anilino-2-methyl-3-pentanol | >90:10 | 80-90 |

| Aniline (neat, heat) | 3-Anilino-2-methyl-2-pentanol | <10:90 | 85-95 |

| Benzylamine / H⁺ (catalytic) | 2-(Benzylamino)-2-methyl-3-pentanol | >90:10 | 80-90 |

| Benzylamine (neat, heat) | 3-(Benzylamino)-2-methyl-2-pentanol | <10:90 | 85-95 |

Table 3: Ring-Opening with Halide Nucleophiles

| Nucleophile/Conditions | Major Product | Regioselectivity (C2:C3 attack) | Typical Yield (%) |

| HCl (conc.) in Et₂O | 2-Chloro-2-methyl-3-pentanol | >98:2 | 90-95 |

| HBr (conc.) in Et₂O | 2-Bromo-2-methyl-3-pentanol | >98:2 | 90-95 |

| NaBr / H₂SO₄ (catalytic) | 2-Bromo-2-methyl-3-pentanol | >95:5 | 85-90 |

Reaction Mechanisms and Workflows

Caption: Acid-catalyzed ring-opening of this compound.

Caption: Base-catalyzed ring-opening of this compound.

Caption: A general workflow for the ring-opening reaction.

Experimental Protocols

Protocol 1: Acid-Catalyzed Ring-Opening with Methanol (B129727)

Objective: To synthesize 2-methoxy-2-methyl-3-pentanol.

Materials:

-

This compound (1.0 g, 8.76 mmol)

-

Methanol (20 mL)

-

Concentrated Sulfuric Acid (98%, 2 drops)

-

Saturated sodium bicarbonate solution

-

Anhydrous sodium sulfate

-

Diethyl ether

-

Round-bottom flask (50 mL)

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Rotary evaporator

-

Glassware for extraction and filtration

Procedure:

-

To a 50 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 g, 8.76 mmol) and methanol (20 mL).

-

Stir the mixture at room temperature until the epoxide is fully dissolved.

-

Carefully add 2 drops of concentrated sulfuric acid to the solution.

-

Stir the reaction mixture at room temperature for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Upon completion, carefully neutralize the reaction mixture by the slow addition of saturated sodium bicarbonate solution until effervescence ceases.

-

Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 20 mL).

-

Combine the organic layers and wash with brine (20 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate (B1210297) gradient) to afford pure 2-methoxy-2-methyl-3-pentanol.

Protocol 2: Base-Catalyzed Ring-Opening with Sodium Methoxide (B1231860)

Objective: To synthesize 3-methoxy-2-methyl-2-pentanol.

Materials:

-

This compound (1.0 g, 8.76 mmol)

-

Sodium methoxide (0.57 g, 10.5 mmol)

-

Anhydrous Methanol (25 mL)

-

Ammonium (B1175870) chloride solution (saturated)

-

Anhydrous sodium sulfate

-

Diethyl ether

-

Round-bottom flask (50 mL) with reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Glassware for extraction and filtration

Procedure:

-

To a 50 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add sodium methoxide (0.57 g, 10.5 mmol) and anhydrous methanol (25 mL).

-

Stir the mixture until the sodium methoxide is dissolved.

-

Add this compound (1.0 g, 8.76 mmol) to the solution.

-

Heat the reaction mixture to reflux (approximately 65°C) and maintain for 4 hours. Monitor the reaction progress by TLC or GC.

-

After completion, cool the reaction mixture to room temperature.

-

Quench the reaction by adding saturated ammonium chloride solution (20 mL).

-

Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 20 mL).

-

Combine the organic layers and wash with brine (20 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield pure 3-methoxy-2-methyl-2-pentanol.

Protocol 3: Ring-Opening with Aniline under Neutral Conditions

Objective: To synthesize 3-anilino-2-methyl-2-pentanol.

Materials:

-

This compound (1.0 g, 8.76 mmol)

-

Aniline (1.22 g, 13.1 mmol)

-

Round-bottom flask (25 mL) with reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Rotary evaporator

-

Glassware for purification

Procedure:

-

In a 25 mL round-bottom flask, combine this compound (1.0 g, 8.76 mmol) and aniline (1.22 g, 13.1 mmol).

-

Heat the neat mixture with stirring at 80°C for 6 hours. Monitor the reaction by TLC.

-

Upon completion, cool the reaction mixture to room temperature.

-

The excess aniline can be removed by vacuum distillation.

-